molecular formula C9H19ClN2O2 B1388951 (4-Isopropyl-piperazin-1-YL)-acetic acid hydrochloride CAS No. 1185304-67-9

(4-Isopropyl-piperazin-1-YL)-acetic acid hydrochloride

Cat. No.: B1388951
CAS No.: 1185304-67-9
M. Wt: 222.71 g/mol
InChI Key: DTBGYJDHBXKZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(4-ISOPROPYL-PIPERAZIN-1-YL)-PHENOL” has a CAS Number of 67914-97-0 and a molecular weight of 220.31 . It is stored at a temperature of 2-8°C .


Molecular Structure Analysis

The molecular formula of “4-(4-ISOPROPYL-PIPERAZIN-1-YL)-PHENOL” is C13H20N2O . The InChI code is 1S/C13H20N2O/c1-11(2)14-7-9-15(10-8-14)12-3-5-13(16)6-4-12/h3-6,11,16H,7-10H2,1-2H3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “4-(4-ISOPROPYL-PIPERAZIN-1-YL)-PHENOL” include a molecular weight of 220.31 and a storage temperature of 2-8°C . It is a white to yellow solid .

Mechanism of Action

While the mechanism of action for “(4-Isopropyl-piperazin-1-YL)-acetic acid hydrochloride” is not available, a related compound, “2-Ethyl-3-{4-[(E)-3-(4-isopropyl-piperazin-1-yl)-propenyl]-benzyl}-5,7-dimethyl-3H-imidazo[4,5-b]pyridine” (abbreviated as EIDIP), has been studied. It has been shown to inhibit the acidosis/GPR4-mediated cAMP production in endothelial cells .

Safety and Hazards

The safety information for “4-(4-ISOPROPYL-PIPERAZIN-1-YL)-PHENOL” includes hazard statements H302, H315, and H319 . The precautionary statements are P305+P351+P338 .

Properties

IUPAC Name

2-(4-propan-2-ylpiperazin-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-8(2)11-5-3-10(4-6-11)7-9(12)13;/h8H,3-7H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBGYJDHBXKZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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